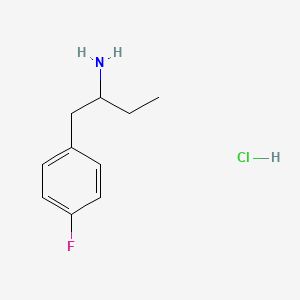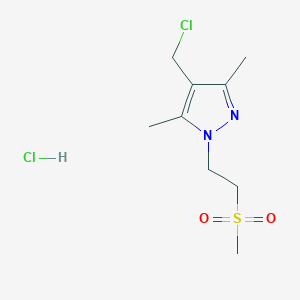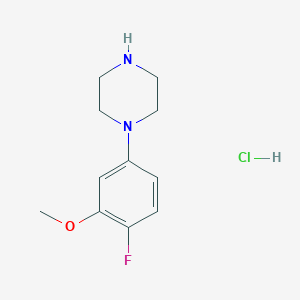
1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride
Overview
Description
1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H16ClFN2O and its molecular weight is 246.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties .
Mode of Action
The compound interacts with its targets, the serotonin and dopamine receptors, in a similar fashion to 3,4-methylenedioxymethamphetamine . This interaction results in changes in the neurotransmitter levels in the brain, leading to the observed euphoric and stimulant effects .
Biochemical Pathways
It is known that the compound affects the serotonin and dopamine pathways, which are involved in mood regulation and reward processing .
Pharmacokinetics
The piperazine moiety is known to impact the physicochemical properties of the final molecule, optimizing the pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the serotonin and dopamine receptors. This interaction can lead to changes in neurotransmitter levels, resulting in the observed euphoric and stimulant effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature
Biochemical Analysis
Biochemical Properties
1-(4-Fluoro-3-methoxyphenyl)piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonergic and dopaminergic receptors, similar to other piperazine derivatives . These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions . Additionally, it can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors, such as serotonin and dopamine receptors, modulating their activity . This binding can lead to either inhibition or activation of these receptors, depending on the context. Furthermore, this compound can influence enzyme activity, either by inhibiting or activating enzymes involved in neurotransmitter metabolism, thereby altering the levels of these critical molecules in the brain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have stimulatory effects, enhancing neurotransmitter release and receptor activity . At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and influence its overall biological effects.
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGWTBQBVLWKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


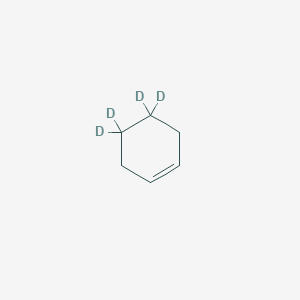

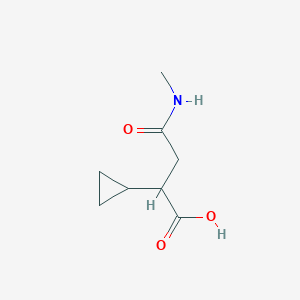
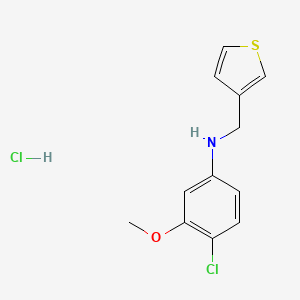
![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)
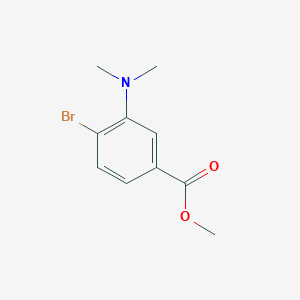

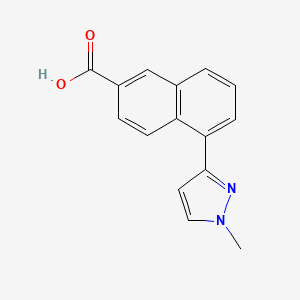


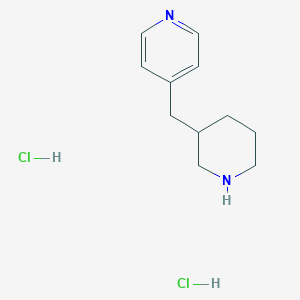
![(((2E)-2-[(1-Methyl-1h-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid](/img/structure/B1458417.png)
